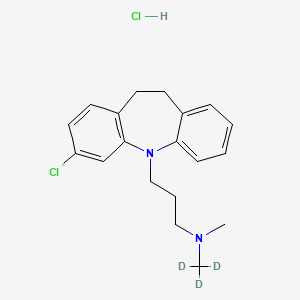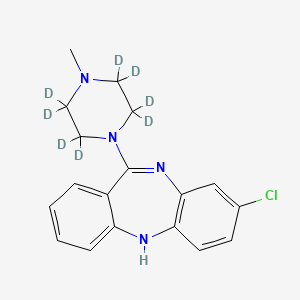
Pyridoxal-d5 5-Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxal-d5 5-Phosphate is a deuterated form of Pyridoxal 5-Phosphate, which is an active form of vitamin B6. This compound is crucial in various biochemical processes, particularly as a coenzyme in enzymatic reactions involving amino acids. The deuterated form, this compound, is often used in research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.
Mechanism of Action
1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .
2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .
3. Biochemical Pathways: PLP is involved in several key biochemical pathways:
Pharmacokinetics:
5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.
This compound is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.
: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer
Biochemical Analysis
Biochemical Properties
Pyridoxal-d5 5-Phosphate: participates in several biochemical reactions, including transamination, α-decarboxylation, β-decarboxylation, β-elimination, γ-elimination, racemization, and aldol reactions . It acts as a coenzyme in all transamination reactions and some decarboxylation and deamination reactions of amino acids . The aldehyde group of this compound forms a Schiff base (internal aldimine) with a specific lysine group of the aminotransferase enzyme .
Cellular Effects
This compound: influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids . It also participates in the conversion of tryptophan to niacin .
Molecular Mechanism
The molecular mechanism of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aldimine formed between this compound and the enzyme is a key intermediate in these reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. It is stable under physiological conditions, but can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models . High doses can lead to neurotoxicity, while deficiency can cause dermatitis, microcytic anemia, and neurological symptoms .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors . It plays a role in the metabolism of all amino acids, glucose, lipids, and nucleic acids .
Transport and Distribution
This compound: is transported and distributed within cells and tissues . It is taken up by cells via facilitated diffusion and active transport .
Subcellular Localization
This compound: is localized in the cytoplasm, mitochondria, and nucleus . It is directed to specific compartments or organelles based on its role in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5-Phosphate typically involves the deuteration of Pyridoxal 5-Phosphate. One common method includes the reaction of Pyridoxal with deuterated reagents to introduce deuterium atoms. The process involves several steps:
Formation of Pyridoxal Schiff Base: Pyridoxal reacts with phenetidine to form a Schiff base.
Dissolution in Ionic Liquid: The Schiff base is dissolved in an ionic liquid, which acts as a solvent.
Addition of Polyphosphoric Acid: Polyphosphoric acid is added to the solution, and the mixture is stirred until the reaction is complete.
Hydrolysis and Purification: The resulting Schiff base is hydrolyzed and purified to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids and polyphosphoric acid ensures high yield and efficiency. The process is designed to be economical and environmentally friendly, utilizing green solvents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Pyridoxal-d5 5-Phosphate undergoes various chemical reactions, including:
Transamination: It acts as a coenzyme in the transfer of amino groups between amino acids and keto acids.
Decarboxylation: It facilitates the removal of carboxyl groups from amino acids.
Deamination: It assists in the removal of amino groups from amino acids.
Common Reagents and Conditions:
Transamination: Requires amino acids and keto acids, typically under physiological conditions.
Decarboxylation: Often involves enzymes like decarboxylases and occurs under mild conditions.
Deamination: Utilizes deaminases and occurs in aqueous solutions at neutral pH.
Major Products:
Transamination: Produces new amino acids and keto acids.
Decarboxylation: Results in the formation of amines and carbon dioxide.
Deamination: Leads to the production of keto acids and ammonia.
Scientific Research Applications
Pyridoxal-d5 5-Phosphate is extensively used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:
Chemistry: Used to study enzyme mechanisms and metabolic pathways.
Biology: Investigates the role of vitamin B6 in cellular metabolism and enzyme function.
Medicine: Explores its potential in treating vitamin B6 deficiency and related disorders.
Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent
Comparison with Similar Compounds
Pyridoxal 5-Phosphate: The non-deuterated form, widely used in biochemical studies.
Pyridoxine 5-Phosphate: Another form of vitamin B6, involved in similar biochemical processes.
Pyridoxamine 5-Phosphate: A related compound with distinct enzymatic roles.
Uniqueness: Pyridoxal-d5 5-Phosphate is unique due to its deuterium content, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required .
Properties
CAS No. |
1246818-16-5 |
|---|---|
Molecular Formula |
C8H5D5NO6P |
Molecular Weight |
252.17 |
Appearance |
Light Yellow Solid |
melting_point |
>127°C (dec.) |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
54-47-7 (unlabelled) |
Synonyms |
3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |
tag |
Pyridoxal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Erythromycin-[13C,d3]](/img/structure/B602456.png)


